molecular formula C11H13N3O2 B13913269 3-(2-Aminoethyl)-1-methylquinazoline-2,4-dione

3-(2-Aminoethyl)-1-methylquinazoline-2,4-dione

Cat. No.: B13913269
M. Wt: 219.24 g/mol
InChI Key: BYCHQUAWUGLUTB-UHFFFAOYSA-N
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Description

3-(2-Aminoethyl)-1-methylquinazoline-2,4-dione is a quinazoline derivative with potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a quinazoline core, which is a bicyclic structure composed of fused benzene and pyrimidine rings. The presence of an aminoethyl group at the third position and a methyl group at the first position of the quinazoline ring contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Aminoethyl)-1-methylquinazoline-2,4-dione typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2,4-dioxoquinazoline, which can be obtained through the cyclization of anthranilic acid derivatives with formamide.

    Aminoethylation: The introduction of the aminoethyl group is achieved by reacting 2,4-dioxoquinazoline with ethylenediamine under controlled conditions. This step requires careful temperature and pH control to ensure the desired product is obtained.

    Methylation: The final step involves the methylation of the quinazoline ring at the first position. This can be accomplished using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-(2-Aminoethyl)-1-methylquinazoline-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of quinazoline-2,4-dione derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazoline derivatives.

    Substitution: The aminoethyl group can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of substituted quinazoline derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides; reactions are conducted in the presence of a base like triethylamine or pyridine.

Major Products

    Oxidation: Quinazoline-2,4-dione derivatives with various functional groups.

    Reduction: Reduced quinazoline derivatives with altered electronic properties.

    Substitution: Substituted quinazoline derivatives with diverse chemical functionalities.

Scientific Research Applications

3-(2-Aminoethyl)-1-methylquinazoline-2,4-dione has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Pharmacology: Studies focus on its effects on cellular pathways and its potential as a drug candidate for treating diseases such as cancer and neurological disorders.

    Biochemistry: Research explores its role in enzyme inhibition and receptor modulation.

    Industrial Applications: The compound is used as an intermediate in the synthesis of other quinazoline-based compounds with industrial relevance.

Mechanism of Action

The mechanism of action of 3-(2-Aminoethyl)-1-methylquinazoline-2,4-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The aminoethyl group allows the compound to form hydrogen bonds and electrostatic interactions with target proteins, modulating their activity. This can lead to the inhibition of enzyme activity or the activation/inhibition of receptor signaling pathways, ultimately affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Tryptamine: An indole derivative with a similar aminoethyl group, known for its role as a neurotransmitter and its biological activities.

    Serotonin: A neurotransmitter with a similar structure, involved in regulating mood, appetite, and sleep.

    Melatonin: A hormone with a similar indole structure, involved in regulating sleep-wake cycles.

Uniqueness

3-(2-Aminoethyl)-1-methylquinazoline-2,4-dione is unique due to its quinazoline core, which imparts distinct chemical and biological properties compared to indole derivatives like tryptamine, serotonin, and melatonin. The presence of the quinazoline ring allows for different modes of interaction with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C11H13N3O2

Molecular Weight

219.24 g/mol

IUPAC Name

3-(2-aminoethyl)-1-methylquinazoline-2,4-dione

InChI

InChI=1S/C11H13N3O2/c1-13-9-5-3-2-4-8(9)10(15)14(7-6-12)11(13)16/h2-5H,6-7,12H2,1H3

InChI Key

BYCHQUAWUGLUTB-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(=O)N(C1=O)CCN

Origin of Product

United States

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